Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone
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Overview
Description
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone is a chemical compound that features a unique structure combining a benzo[1,3]dioxole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone typically involves the coupling of benzo[1,3]dioxole derivatives with thiophene derivatives. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic coupling reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[1,3]dioxole ring but differ in their substituents.
Thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone is unique due to its combination of the benzo[1,3]dioxole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and pharmaceuticals.
Properties
CAS No. |
868944-61-0 |
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Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C12H8O3S/c13-12(11-2-1-5-16-11)8-3-4-9-10(6-8)15-7-14-9/h1-6H,7H2 |
InChI Key |
ZEWFHGWCFOHQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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